molecular formula C15H15NO3S2 B2583922 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 463971-65-5

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2583922
CAS No.: 463971-65-5
M. Wt: 321.41
InChI Key: UUXHOAISQRUSSA-WQLSENKSSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a (5Z)-4-ethylphenylmethylene group at position 5 and a propanoic acid moiety at position 2. Such derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-3-10-4-6-11(7-5-10)8-12-13(17)16(15(20)21-12)9(2)14(18)19/h4-9H,3H2,1-2H3,(H,18,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHOAISQRUSSA-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound belonging to the thiazolidinone class. Its unique structural features confer potential biological activities that are of interest in medicinal chemistry, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular Weight332.40 g/mol
Chemical FormulaC18H20N2O4S2
Log P2.29
SolubilityHigh in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant for enzymes involved in inflammatory pathways and cancer progression.

Pathway Modulation : It can modulate key biochemical pathways by affecting the activity of regulatory proteins, potentially influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study Example :
A study conducted on a series of thiazolidinone derivatives demonstrated that certain modifications to the thiazolidinone ring enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different derivatives, suggesting a promising lead for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines.

In Vitro Findings :
A study reported that the compound exhibited cytotoxic effects on K562 (chronic myeloid leukemia) cells with an IC50 value of approximately 83.20 µM. In comparison, doxorubicin, a standard chemotherapy agent, had an IC50 value of 0.57 µM, indicating that while the compound shows promise, it may require further optimization for enhanced potency .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

ParameterValue
Bioavailability Score0.56
GI AbsorptionHigh
Blood-Brain Barrier (BBB) PermeabilityNo
CYP450 InteractionInhibitor (CYP1A2, CYP2C19, CYP3A4)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Ring

4-Methoxyphenyl Analog
  • Compound: 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .
  • Key Differences :
    • The methoxy group (–OCH₃) introduces electron-donating effects, increasing resonance stabilization of the aromatic ring.
    • Molecular weight: 323.39 g/mol (vs. ~337.44 g/mol for the ethyl analog), with reduced lipophilicity (logP ≈ 2.1 vs. ~2.8 for ethyl).
    • Biological Impact : Methoxy derivatives often exhibit enhanced solubility but may reduce cellular uptake compared to ethyl-substituted analogs .
3,4-Dimethoxybenzylidene Analog
  • Compound : (5Z)-5-(3,4-Dimethoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one .
  • Key Differences :
    • Additional methoxy group increases polarity and hydrogen-bonding capacity.
    • Activity : Demonstrated 62% yield in microwave-assisted synthesis, suggesting efficient reactivity under dielectric heating .
Thiophene-Based Analog
  • Compound : 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide .
  • Key Differences: Thiophene replaces phenyl, introducing sulfur heteroatoms that alter electronic properties and π-stacking interactions.

Modifications to the Propanoic Acid Side Chain

Acetamide Derivatives
  • Compound : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide .
  • Key Differences: Propanoic acid replaced by acetamide linked to N-(2-methylphenyl). Activity: Enhanced binding to tyrosine kinase receptors due to hydrophobic interactions from the methylphenyl group .
Shikimic Acid Kinase Inhibitors
  • Compound : 2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid .
  • Key Differences :
    • Indole ring substitution introduces π-π stacking and halogen bonding, critical for inhibiting Mycobacterium tuberculosis shikimic acid kinase .

Physicochemical and Spectral Properties

  • Molecular Weight : Estimated 337.44 g/mol (ethylphenyl) vs. 318.07 g/mol (morpholinyl analog) .
  • NMR Shifts :
    • Ethylphenyl C=O: δ ~170–175 ppm (vs. δ 174.9 ppm in morpholinyl analogs) .
    • Thiophene CH=: δ 7.75 ppm (vs. δ 7.58 ppm in benzodioxolyl analogs) .
  • Thermal Stability: Decomposition >250°C for most analogs, consistent with rigid thiazolidinone cores .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Knoevenagel Condensation : Reacting 4-ethylbenzaldehyde with a thiazolidinone precursor (e.g., 2-sulfanylidene-1,3-thiazolidin-4-one) under acidic or basic conditions to form the Z-configured methylidene group .

Cyclization : Using propanoic acid derivatives to introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions .
Critical Conditions :

  • Solvents : Ethanol or dichloromethane for optimal solubility and reactivity .
  • Catalysts : Triethylamine or palladium catalysts to enhance reaction rates and regioselectivity .
  • Temperature : Controlled heating (60–80°C) to prevent decomposition of intermediates .
    Yield optimization requires purification via column chromatography or recrystallization, with typical yields ranging from 40–65% depending on stepwise efficiency .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., Z-configuration of the methylidene group at δ 7.2–7.8 ppm) and carbon backbone .
    • 2D NMR (COSY, HSQC) : Resolves coupling patterns and confirms stereochemistry .
  • FT-IR : Detects functional groups (C=O at ~1700 cm⁻¹, C=S at ~1240 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 411.5 for [M+H]⁺) .
  • X-ray Crystallography (if crystals form): Provides absolute configuration and bond-length data .

Advanced: What strategies optimize regioselectivity in substitution reactions involving this thiazolidinone derivative?

Methodological Answer:
Regioselectivity in substitutions (e.g., at the thiazolidinone sulfur or propanoic acid group) is controlled by:

  • Directing Groups : Electron-withdrawing substituents on the 4-ethylphenyl ring enhance electrophilicity at the thione sulfur, favoring nucleophilic attack .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitutions at the sulfur atom .
  • Catalytic Systems : Use of Cu(I) or Pd(0) catalysts to direct cross-coupling reactions toward specific positions (e.g., Suzuki-Miyaura coupling at the aryl ring) .
    Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

Basic: What in vitro assays are recommended for initial assessment of its biological activity?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anti-inflammatory Screening :
    • COX-2 Inhibition : ELISA-based measurement of prostaglandin E₂ reduction in macrophage cells (IC₅₀ determination) .
  • Cytotoxicity :
    • MTT Assay : Evaluate viability in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .
      Ensure solubility in DMSO/PBS and include vehicle controls to exclude solvent artifacts .

Advanced: How can researchers resolve contradictions in observed vs. predicted bioactivity data?

Methodological Answer:
Discrepancies may arise from:

  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use surfactants (e.g., Tween-80) or nanoformulations to improve bioavailability .
  • Metabolic Instability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using kinase inhibitor beads) to identify unintended interactions .
  • Computational Refinement : Recalibrate QSAR models with experimental data to improve predictive accuracy for future analogs .

Advanced: What computational methods model interactions between this compound and its molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like COX-2 or bacterial enzymes. Focus on the thiazolidinone core and propanoic acid moiety as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) using Discovery Studio .

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